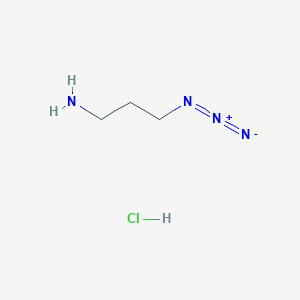

3-Azido-propylamine HCl

Descripción

Significance as a Bifunctional Chemical Building Block

The primary importance of 3-azido-propylamine hydrochloride lies in its role as a bifunctional linker or building block. axispharm.com This characteristic is attributed to the presence of both an azide (B81097) (-N₃) group and a primary amine (-NH₂) group within the same molecule. axispharm.com These two functional groups exhibit distinct reactivity profiles, allowing for sequential and controlled chemical modifications. This "orthogonality" of reactions is a key feature, enabling chemists to introduce different molecular entities at either end of the propyl chain. lumiprobe.comlumiprobe.com

The amine group, being a nucleophile, readily reacts with electrophilic species such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes. This reactivity is fundamental in processes like peptide synthesis and the modification of molecules containing carboxylic acid groups. lumiprobe.comlumiprobe.com On the other hand, the azide group is a key participant in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.comlumiprobe.comlumiprobe.com This reaction forms a stable triazole linkage and is widely employed for its high efficiency, selectivity, and biocompatibility. beilstein-journals.org The ability to engage in these two distinct and highly reliable types of reactions makes 3-azido-propylamine hydrochloride a valuable tool for constructing complex molecular architectures.

Context within Azide-Amine Functional Group Chemistry

Within the broader landscape of chemical reagents, those possessing both azide and amine functionalities occupy a special niche. These heterobifunctional compounds serve as bridges, connecting different molecular fragments that might otherwise be challenging to link directly. 3-Azido-propylamine hydrochloride is a short-chain example of this class of molecules, offering a compact and defined spacing between the two functional groups. lumiprobe.comlumiprobe.com

The hydrochloride salt form of 3-azido-propylamine is a solid and chemically stable version of the parent compound, 3-azido-propylamine, which is a colorless liquid. lumiprobe.comlumiprobe.com This solid nature offers advantages in terms of handling, storage, and accurate measurement for chemical reactions. lumiprobe.com The synthesis of 3-azido-propylamine typically involves the reaction of 3-chloropropylamine (B7771022) hydrochloride with sodium azide in an aqueous solution. rsc.orgrsc.org This straightforward synthetic route contributes to its accessibility for research purposes.

Overview of Research Trajectories Utilizing the Compound

The unique properties of 3-azido-propylamine hydrochloride have led to its application in several key areas of chemical research:

Bioconjugation: A primary application is the introduction of azide groups into biomolecules such as proteins, peptides, and nucleic acids. axispharm.com The amine end of the linker can be coupled to these molecules, leaving the azide group available for subsequent click chemistry reactions to attach probes, tags, or other functional moieties. axispharm.com

Peptide Synthesis and Modification: In peptide chemistry, this compound can be used to incorporate an azide functionality into a peptide sequence. lumiprobe.comlumiprobe.com This allows for the site-specific modification of peptides with a wide range of alkyne-containing molecules. lumiprobe.comlumiprobe.com

Materials Science and Polymer Chemistry: The azide group's utility in click chemistry extends to the synthesis of novel polymers and materials. It can be used to functionalize surfaces or to link together monomer units in the creation of complex macromolecular structures. chemicalbook.com For instance, it has been used to functionalize bismethylolpropionic acid (bis-MPA) monomers for the generation of high-generation dendrimers. chemicalbook.comsigmaaldrich.com

Drug Discovery and Development: The ability to link different molecular entities is crucial in drug discovery for creating conjugates, such as antibody-drug conjugates or targeted drug delivery systems. While this article does not delve into specific therapeutic uses, the underlying chemical principles are highly relevant to this field. tcichemicals.com It has been used in the synthesis of a clickable zinc tetraphenylporphyrin (B126558) scaffold with potential applications in photodynamic therapy. chemicalbook.comsigmaaldrich.com

The following tables summarize the key properties and research applications of 3-Azido-propylamine and its hydrochloride salt.

| Property | 3-Azido-propylamine | 3-Azido-propylamine Hydrochloride |

| CAS Number | 88192-19-2 lumiprobe.comsigmaaldrich.com | 70017-54-8 axispharm.comlumiprobe.com |

| Molecular Formula | C₃H₈N₄ lumiprobe.comsigmaaldrich.com | C₃H₉ClN₄ lumiprobe.com |

| Molecular Weight | 100.12 g/mol lumiprobe.comsigmaaldrich.com | 136.59 g/mol lumiprobe.com |

| Appearance | Colorless liquid lumiprobe.com | White crystals lumiprobe.com |

| Solubility | Soluble in water lumiprobe.comchemicalbook.com | Soluble in water, DMSO, DMF, DCM, THF, chloroform (B151607) lumiprobe.comchemicalbook.com |

| Research Application | Description |

| Bioconjugation | Introduces azide groups into biomolecules for subsequent "click" reactions. axispharm.com |

| Peptide Synthesis | Allows for the incorporation of an azide functionality into peptide chains for site-specific modification. axispharm.comlumiprobe.comlumiprobe.com |

| Click Chemistry | The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. axispharm.comlumiprobe.comlumiprobe.com |

| Material Science | Used in the synthesis of dendrimers and functionalization of materials. chemicalbook.comsigmaaldrich.com |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C3H9ClN4 |

|---|---|

Peso molecular |

136.58 g/mol |

Nombre IUPAC |

3-azidopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C3H8N4.ClH/c4-2-1-3-6-7-5;/h1-4H2;1H |

Clave InChI |

XZFJZGIGUCXZKR-UHFFFAOYSA-N |

SMILES canónico |

C(CN)CN=[N+]=[N-].Cl |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Pathways Involving Halogenated Propylamine (B44156) Hydrochlorides

A primary and direct route to 3-azido-propylamine involves the use of readily available halogenated propylamine hydrochlorides as starting materials. The hydrochloride salt form enhances the stability of the precursor amine.

The most common method for synthesizing 3-azido-propylamine is through a nucleophilic substitution reaction where a halide in 3-halopropylamine hydrochloride is displaced by an azide (B81097) ion. masterorganicchemistry.com Sodium azide (NaN₃) is the typical azide source for this transformation. The reaction is generally performed using 3-chloropropylamine (B7771022) hydrochloride as the precursor. rsc.orgnih.gov

The fundamental reaction involves dissolving 3-chloropropylamine hydrochloride in a suitable solvent, followed by the addition of sodium azide. rsc.orgnih.gov The azide anion (N₃⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the chlorine, thereby displacing the chloride ion and forming the C-N₃ bond. The reaction is typically heated to facilitate the substitution. rsc.org Following the reaction, a workup procedure is necessary to isolate the product. This often involves basifying the solution to deprotonate the ammonium (B1175870) salt and extracting the free amine into an organic solvent. rsc.orgnih.gov

The efficiency of the azidation reaction is highly dependent on several parameters, including the solvent, temperature, reaction time, and stoichiometry of the reagents. Water is a commonly used solvent for this reaction, given the solubility of the hydrochloride salt and sodium azide. rsc.orgnih.gov The reaction is typically heated to temperatures around 80°C for an extended period, often ranging from 15 to 24 hours, to ensure complete conversion. rsc.orgnih.gov

An excess of sodium azide is generally used to drive the reaction to completion. Reports show that using up to three equivalents of sodium azide relative to the 3-chloropropylamine hydrochloride precursor is effective. rsc.orgnih.gov Optimization of these conditions is crucial for maximizing the yield, which can be as high as 98% under ideal circumstances. rsc.org

Below is a table summarizing various reported conditions for the synthesis of 3-azido-propylamine.

| Precursor | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloropropylamine hydrochloride | Sodium Azide | Water | 80 | 15 | 98 | rsc.org |

| 3-Chloropropylamine hydrochloride | Sodium Azide | Water | 80 | 24 | 40 | nih.gov |

Note: Yields can vary based on the specific workup and purification procedures employed.

Preparation of Protected Derivatives (e.g., N-Boc-3-Azido-propylamine)

For applications where the amine functionality needs to be masked during subsequent reaction steps, protected derivatives of 3-azido-propylamine are synthesized. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.

The synthesis of N-Boc-3-azido-propylamine can be achieved by first protecting a halogenated propylamine, such as 3-bromopropylamine, with a Boc group. The subsequent step involves the displacement of the bromide with sodium azide. researchgate.net This two-step approach ensures that the azide does not react with the amine group during the synthesis. This method is valuable for incorporating the azido-propylamine moiety into more complex molecular architectures, such as dendrimers and peptides. researchgate.netnih.gov

Synthesis of Related Azido-Propyl Derivatives (e.g., 3-Azido-1-propanol)

The synthetic principles applied to 3-azido-propylamine are also used to create related azido-propyl derivatives. A prominent example is 3-azido-1-propanol, a bifunctional linker containing both an azide and a hydroxyl group. lumiprobe.com This compound is a key reagent in "click" chemistry and for the synthesis of functionalized polymers. tandfonline.comresearchgate.net

The synthesis of 3-azido-1-propanol is typically accomplished by reacting a 3-halo-1-propanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, with sodium azide. tandfonline.comrsc.org The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or in an acetone/water mixture at elevated temperatures. rsc.org The use of a slight excess of sodium azide helps to ensure a high conversion rate. Yields for this reaction are often high, frequently reported in the range of 77% to over 90%. rsc.org

The following table details representative reaction conditions for the synthesis of 3-azido-1-propanol.

| Precursor | Azide Source | Solvent | Temperature | Time | Yield (%) | Reference |

| 3-Bromo-1-propanol | Sodium Azide | Acetone/Water | Reflux | Overnight | 77 | rsc.org |

| 3-Chloro-1-propanol | Sodium Azide | DMF | 50-80°C | 24-72 h | 80-90+ |

Note: DMF stands for Dimethylformamide. The choice of halogen (bromo- vs. chloro-) and solvent system can influence reaction time and temperature requirements.

Chemical Reactivity and Functional Group Transformations

Reactions of the Primary Amine Moiety

The primary amine group in 3-azido-propylamine is a potent nucleophile, readily participating in reactions to form stable covalent bonds.

Acylation and Esterification Reactions (e.g., with Activated Esters, Carbodiimides)

The primary amine of 3-azido-propylamine readily undergoes acylation and esterification reactions. These transformations are fundamental in attaching the azido-propyl moiety to molecules containing carboxylic acids or their activated derivatives.

With Activated Esters: N-Hydroxysuccinimide (NHS) esters are common reagents for the acylation of primary amines. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, leading to the formation of a stable amide bond and the release of the NHS leaving group.

With Carbodiimides: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate the formation of an amide bond between a carboxylic acid and an amine. chemistrysteps.com EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 3-azido-propylamine, forming the desired amide and releasing a soluble urea (B33335) byproduct. chemistrysteps.commasterorganicchemistry.com The efficiency of EDC coupling can be enhanced by the addition of reagents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which form more stable activated esters, thereby increasing the yield of the amide product and minimizing side reactions. nih.gov 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst to facilitate the acyl transfer. nih.gov

Below is a data table summarizing these reactions:

| Reagent Type | Specific Reagent(s) | Role of Reagent(s) | Product |

| Activated Ester | N-Hydroxysuccinimide (NHS) ester | Acylating agent | N-(3-azidopropyl)amide |

| Carbodiimide (B86325) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic acid activator | N-(3-azidopropyl)amide |

| Additives for Carbodiimide Coupling | 1-Hydroxybenzotriazole (HOBt), N-Hydroxysuccinimide (NHS) | Forms a more stable active ester, reduces side reactions | N-(3-azidopropyl)amide |

| Catalyst for Acylation | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst | N-(3-azidopropyl)amide |

Amide Bond Formation in Peptide Synthesis

In peptide synthesis, coupling reagents are employed to facilitate the formation of a peptide bond between the carboxylic acid of one amino acid and the amine group of another. The primary amine of 3-azido-propylamine can be similarly coupled to the C-terminus of a peptide or a carboxylic acid-containing molecule. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) are commonly used for this purpose. lumiprobe.com HBTU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid, which then readily reacts with the amine of 3-azido-propylamine to form a stable amide linkage. lumiprobe.com

Imine/Enamine Formation

Primary amines, such as 3-azido-propylamine, can react with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.orgchemistrysteps.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed. chemistrysteps.com The reaction is generally fastest at a slightly acidic pH (around 4-5). chemistrysteps.com While this is a general reaction for primary amines, its application with 3-azido-propylamine allows for the introduction of an azido (B1232118) group onto a carbonyl-containing molecule. Due to the presence of a primary amine, 3-azido-propylamine is not expected to form stable enamines, as this is the characteristic reaction of secondary amines with aldehydes and ketones.

Reactions of the Azide (B81097) Moiety

The azide functional group is relatively stable and serves as a versatile handle for various bioorthogonal and click chemistry reactions.

1,3-Dipolar Cycloaddition Reactions

The azide group of 3-azido-propylamine is a key participant in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the facile and highly specific reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. vectorlabs.com

A summary of the key components of the CuAAC reaction is provided in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Azido-propylamine derivative | Terminal Alkyne | Copper(I) source (e.g., CuI, CuSO4/Sodium Ascorbate) | 1,4-disubstituted-1,2,3-triazole |

Reduction of Azides to Amines

The azide group can be selectively reduced to a primary amine, providing a pathway to synthesize 1,3-diaminopropane (B46017) derivatives. This transformation can be achieved through several methods:

Catalytic Hydrogenation: A common and efficient method for azide reduction is catalytic hydrogenation. This typically involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is generally clean and proceeds under mild conditions.

Staudinger Reduction: The Staudinger reduction provides a mild and chemoselective method for converting azides to amines using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3). wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation conditions. organicchemistrytutor.com

The reduction of the azide in 3-azido-propylamine yields 1,3-diaminopropane, a useful building block in its own right.

Applications in Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The CuAAC reaction is a cornerstone of click chemistry, enabling the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, such as those that can be coupled with 3-Azido-propylamine HCl. nih.govnih.gov This reaction is lauded for its high efficiency, broad functional group tolerance, and stereospecificity. organic-chemistry.org

Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper(I)-catalyzed reaction exhibits remarkable regioselectivity, exclusively producing the 1,4-disubstituted triazole. organic-chemistry.orgnih.govwikipedia.org The reaction mechanism is distinct from a concerted cycloaddition. wikipedia.org It involves the in-situ formation of a copper(I) acetylide intermediate. wikipedia.org This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper metallacycle. organic-chemistry.org Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org This catalytic cycle proceeds with a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed reaction. organic-chemistry.org DFT calculations suggest that the coordination of the copper catalyst to the alkyne alters the reaction mechanism from a non-polar, one-step process to a polar, stepwise one, which accounts for the high regioselectivity. nih.govrsc.org

The active catalyst in CuAAC is the copper(I) ion. jenabioscience.com However, Cu(I) is prone to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. broadpharm.com A common and convenient strategy is to generate Cu(I) in situ from a stable Cu(II) salt, such as Copper(II) Sulfate (CuSO₄), using a reducing agent. wikipedia.org Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose in both organic and materials synthesis. nih.govjenabioscience.com

To enhance the efficiency and stability of the copper catalyst, and to protect sensitive biomolecules from potential damage by copper-generated reactive oxygen species, ancillary ligands are crucial. nih.govnih.gov These ligands chelate the copper(I) ion, stabilizing it against oxidation and disproportionation, and accelerating the reaction. broadpharm.comnih.gov

Two of the most prominent ligands are:

Tris-(benzyltriazolylmethyl)amine (TBTA) : This ligand is highly effective in stabilizing the Cu(I) catalyst, leading to more reliable and efficient reactions. broadpharm.com However, its application is somewhat limited in purely aqueous bioconjugation reactions due to solubility issues. broadpharm.comresearchgate.net

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) : As a water-soluble ligand, THPTA is particularly advantageous for bioconjugation reactions performed in aqueous media. broadpharm.comtcichemicals.com It effectively chelates Cu(I), maintaining catalytic activity while mitigating its potential toxicity in biological systems. broadpharm.comconfluore.com.cn THPTA has been shown to be superior to TBTA in aqueous systems in terms of both reaction rates and protection against air oxidation. researchgate.net

The general protocol often involves pre-mixing the Cu(II) salt with the ligand before adding it to the reaction mixture containing the azide and alkyne. The reaction is then initiated by the addition of sodium ascorbate. nih.gov

| Component | Function in CuAAC | Common Examples |

| Copper Source | Provides the catalytic metal center. | Copper(II) Sulfate (CuSO₄), Copper(I) Iodide (CuI) wikipedia.orgbroadpharm.com |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate jenabioscience.com |

| Ligand | Stabilizes Cu(I), accelerates the reaction, and reduces cytotoxicity. | TBTA, THPTA broadpharm.com |

A significant advantage of the CuAAC reaction is its versatility with respect to the reaction medium. It proceeds efficiently in a wide range of organic solvents and is notably insensitive to aqueous conditions, even tolerating a broad pH range from 4 to 12. organic-chemistry.org This robustness makes it exceptionally well-suited for bioconjugation, allowing for the labeling and modification of biomolecules in their native aqueous environments. organic-chemistry.orgtcichemicals.com

The use of water as a solvent can even be beneficial, with some studies reporting an observed rate acceleration. organic-chemistry.org This is supported by DFT calculations showing that the coordination of Cu(I) to the alkyne is exothermic in water, in contrast to being slightly endothermic in acetonitrile. organic-chemistry.org While ligand-free CuAAC reactions can be performed in pure water, the efficiency is often improved by using ligands like THPTA that enhance the solubility and stability of the copper catalyst. tcichemicals.comnih.gov The reaction has been successfully carried out in various aqueous buffers and mixed aqueous/organic solvent systems. rsc.orgmdpi.comresearchgate.net

| Medium | Reaction Efficiency and Considerations |

| Aqueous | High efficiency, often accelerated. organic-chemistry.org Ideal for bioconjugation. Water-soluble ligands like THPTA are recommended to enhance catalyst stability and solubility. broadpharm.comnih.gov |

| Organic | Highly efficient in a wide variety of common organic solvents. Ligands like TBTA are commonly used. broadpharm.com |

| Mixed Media | The reaction is tolerant of various co-solvents, providing flexibility for substrates with different solubility properties. rsc.orgmdpi.com |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies

To circumvent the potential toxicity associated with the copper catalyst in living systems, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a powerful alternative. nih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide, eliminating the need for a metal catalyst. magtech.com.cn

SPAAC is a prime example of a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. nih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne molecule upon forming the more stable, fused triazole ring system. nih.gov This inherent reactivity allows the cycloaddition to occur efficiently at ambient temperatures and under physiological conditions. nih.gov The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications, including the labeling of live cells and tracking biomolecules in real-time. nih.govresearchgate.net

The key to a successful SPAAC reaction is the design of the cyclooctyne partner. Various derivatives have been synthesized to enhance reaction kinetics and stability. One of the most widely used and effective cyclooctyne derivatives is Dibenzocyclooctyne (DBCO). biochempeg.com

DBCO and its derivatives are highly reactive towards azides, including those introduced via this compound. vectorlabs.com The fusion of the benzene (B151609) rings to the cyclooctyne core increases the ring strain, thereby accelerating the rate of the cycloaddition. nih.govnih.gov Despite its high reactivity, DBCO exhibits good stability in aqueous media and does not react with other functional groups typically found in biological systems, ensuring the high selectivity of the ligation. biochempeg.com The reaction of an azide with a DBCO derivative proceeds rapidly to form a stable triazole product, making it an excellent tool for copper-free click chemistry applications. nih.govnih.gov

Applications in Living Systems and Biological Environments

The compound this compound serves as a critical building block in the field of bioorthogonal chemistry, enabling the modification of various molecules and materials for applications within complex biological settings. Its primary role is that of a heterobifunctional linker, possessing a terminal amine group and an azide group. The amine allows for its covalent attachment to a molecule or surface of interest, while the azide provides a reactive handle for subsequent "click" chemistry reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), which is favored in living systems due to its biocompatibility and lack of a toxic copper catalyst. nih.govescholarship.org

A significant application of this compound is in the functionalization of nanoparticles for targeted imaging and drug delivery. researchgate.net The ability to attach targeting ligands and imaging agents to nanoparticles in a specific and efficient manner is crucial for their use in molecular imaging at the cellular and organismal level. researchgate.net

Detailed Research Findings: Functionalization of Nanoparticles

Research has demonstrated the use of 3-azidopropylamine to create "clickable" nanoparticles, which can be subsequently decorated with a variety of functional molecules through click chemistry. researchgate.net In one approach, carboxylated magnetic nanoparticles (MNPs) are modified with 3-azidopropylamine. researchgate.net The amine group of the 3-azidopropylamine reacts with the carboxylic acid groups on the surface of the nanoparticles in the presence of coupling agents to form a stable amide bond. researchgate.net This process results in nanoparticles coated with azide groups, ready for bioorthogonal conjugation. researchgate.net

These azide-functionalized nanoparticles can then be reacted with molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO), to attach imaging agents (e.g., fluorochromes) or targeting moieties. researchgate.net This strategy has been shown to be a highly efficient and selective method for the point functionalization of these nanomaterials. researchgate.net The resulting derivatized nanoparticles are stable and can be used for applications such as magnetic resonance imaging (MRI) and optical imaging. researchgate.net

The table below summarizes the key aspects of this research on the application of 3-azidopropylamine in creating functionalized nanoparticles for biological imaging. researchgate.net

| Feature | Description | Reference |

| Starting Material | Carboxylated magnetic nanoparticles (MNPs) | researchgate.net |

| Functionalization Agent | 3-Azidopropylamine | researchgate.net |

| Coupling Chemistry | Carbodiimide (B86325) chemistry (EDC/NHS) to form an amide bond between the nanoparticle's carboxyl groups and the amine of 3-azidopropylamine. | researchgate.net |

| Resulting Nanoparticle | Azide-functionalized magnetic nanoparticle (azido-MNP) | researchgate.net |

| Bioorthogonal Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | researchgate.net |

| Conjugated Molecules | Biotin (B1667282), fluorochromes, steroids | researchgate.net |

| Application | Targeted molecular imaging and potential for drug delivery vehicles | researchgate.net |

This method of using this compound to pre-functionalize a platform, such as a nanoparticle, highlights its utility in preparing sophisticated tools for studying and interacting with living systems. The modularity of the click chemistry approach allows for the easy attachment of a wide range of functionalities to the azide-modified scaffold, making it a versatile strategy in chemical biology and nanomedicine. researchgate.net

Advanced Materials Science Applications

Polymer Functionalization and Modification

The ability to precisely introduce functional groups onto polymer chains is crucial for tailoring their properties for specific applications. 3-Azido-propylamine HCl serves as a key reagent in post-polymerization modification strategies, enabling the introduction of azide (B81097) functionalities for subsequent "click" chemistry reactions.

Post-Polymerization Modification Strategies (e.g., Copoly(DMA-NAS-MAPS))

Post-polymerization modification (PPM) is a powerful technique for creating a diverse range of functional polymers from a common precursor. rsc.org A notable example involves the copolymer Copoly(DMA-NAS-MAPS), which is composed of N,N-dimethylacrylamide (DMA), N-acryloyloxysuccinimide (NAS), and 3-(trimethoxysilyl)propyl methacrylate (B99206) (MAPS). rsc.org The NAS units, containing highly reactive N-hydroxysuccinimide (NHS) esters, are susceptible to reaction with primary amines. rsc.org

This compound, after deprotonation of its amine group, can be reacted with the NHS esters of Copoly(DMA-NAS-MAPS). This reaction results in the quantitative conversion of the active ester groups into stable amide linkages, effectively grafting the azido-propyl moiety onto the polymer backbone. rsc.org This modification transforms the initial copolymer into a versatile platform with pendant azide groups, ready for "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org This approach overcomes the limitations associated with the hydrolytic instability of NHS esters, enhancing the stability of the functionalized polymer and allowing for efficient bio-conjugation in aqueous environments. rsc.org

| Precursor Polymer | Modifying Agent | Resulting Functionality | Key Advantage |

| Copoly(DMA-NAS-MAPS) | 3-Azido-propylamine | Pendant Azide Groups | Enhanced stability and "clickable" functionality rsc.org |

Synthesis of pH-Sensitive Block Copolymers

The development of pH-sensitive block copolymers is of significant interest for applications such as drug delivery, where a change in pH can trigger the release of a therapeutic agent. The incorporation of ionizable groups into a polymer chain is a common strategy to impart pH-responsiveness. Cationic polymers containing amino groups, for instance, exhibit increased water solubility at acidic pH levels.

While direct synthesis of pH-sensitive block copolymers using this compound is an area of ongoing research, the principle of incorporating amine functionalities is well-established. rsc.org The primary amine group of 3-azido-propylamine makes it a candidate for introducing pH-sensitivity into polymer structures. By reacting 3-azido-propylamine with a pre-synthesized polymer containing reactive groups (such as activated esters), a block copolymer with pendant amino groups can be created. These amino groups can become protonated in acidic environments, leading to a change in the polymer's conformation and solubility. rsc.org The presence of the azide group offers the additional advantage of enabling further functionalization through "click" chemistry, allowing for the attachment of targeting ligands or other molecules. rsc.org This dual functionality makes 3-azido-propylamine a potentially valuable tool in the design of sophisticated, multi-responsive block copolymers.

Development of Polymeric Coatings and Hydrogels

Copoly(DMA-NAS-MAPS) has been extensively used to create thin polymeric coatings on various substrates, including glass and silicon, for applications like DNA and protein microarrays. utexas.eduwiley-vch.de The modification of this copolymer with 3-azido-propylamine to introduce "clickable" azide groups enhances the versatility of these coatings. rsc.org These azide-functionalized surfaces can be used to immobilize alkyne-modified biomolecules with high efficiency and specificity under mild conditions. rsc.org

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are widely used in biomedical applications. The functionalization of polymers with azide groups using 3-azido-propylamine opens up possibilities for creating novel hydrogel systems. For instance, azide-modified polymers can be crosslinked with multi-alkyne functional molecules via "click" chemistry to form hydrogels with well-defined structures and properties. The resulting hydrogels can be designed to be biodegradable and biocompatible, making them suitable for drug delivery and tissue engineering applications.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique architecture makes them attractive for a variety of applications, including drug delivery, catalysis, and gene therapy. This compound plays a crucial role in the synthesis of these complex structures by providing a means to introduce azide functionalities.

Azide Functionalization of Monomers (e.g., Bismethylolpropionic Acid (bis-MPA))

Bismethylolpropionic acid (bis-MPA) is a key building block for the synthesis of aliphatic polyester (B1180765) dendrimers due to its AB2-type structure, containing one carboxylic acid and two hydroxyl groups. rsc.org To construct dendrimers using "click" chemistry, the peripheral hydroxyl groups of bis-MPA-based dendrons can be converted to azide groups. 3-Azido-propylamine can be utilized for this purpose by first activating the carboxylic acid groups of a molecule that will react with the hydroxyls of bis-MPA, followed by coupling with the amine of 3-azido-propylamine. This process effectively introduces an azide group at the periphery of the monomeric unit. These azide-functionalized monomers are then ready to be used in the iterative growth of dendrimers.

Construction of High-Generation Dendrimers

The construction of high-generation dendrimers involves a stepwise, repetitive reaction sequence. Azide-functionalized monomers, such as those derived from bis-MPA, are essential for building these complex structures through "click" chemistry. In a typical convergent synthesis, azide-functionalized dendrons are "clicked" onto a multifunctional core molecule containing alkyne groups. Alternatively, in a divergent approach, an azide-functionalized core can be reacted with alkyne-functionalized monomers, and the process is repeated to build successive generations.

The use of 3-azido-propylamine to introduce the azide functionality is advantageous due to the high efficiency and orthogonality of the subsequent "click" reactions. This allows for the synthesis of high-generation dendrimers with a precise number of terminal azide groups and a well-defined structure. These terminal azide groups can be further modified to attach targeting molecules, drugs, or imaging agents, leading to the development of highly functional and versatile dendritic platforms for biomedical applications.

| Dendrimer Generation | Number of Surface Azide Groups (Theoretical) | Core Molecule |

| Generation 1 | 6 | Trimethylol Propane |

| Generation 2 | 12 | Trimethylol Propane |

| Generation 3 | 24 | Trimethylol Propane |

| Generation 4 | 48 | Trimethylol Propane |

| Generation 5 | 96 | Trimethylol Propane |

Modification of Poly(amide)-Based Dendrons and Dendrimers

A significant application of 3-azidopropylamine lies in the synthesis of precisely structured macromolecules known as dendrimers. Researchers have successfully utilized 3-azidopropylamine as a focal point for the divergent synthesis of azide-functionalized poly(amidoamine) (PAMAM) dendrons. researchgate.net This method allows for the step-wise growth of dendritic arms, culminating in a macromolecule with a reactive azide group at its core.

These azide-functionalized dendrons serve as key building blocks in a convergent synthetic approach to create both symmetrical and unsymmetrical PAMAM dendrimers. koreascience.krresearchgate.net This is achieved through a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.govdntb.gov.ua In this process, the azide-functionalized dendrons are "clicked" together with alkyne-functionalized counterparts, leading to the formation of larger, well-defined dendrimers. This fusion methodology has been reported to produce high yields of the desired dendrimeric structures. koreascience.krresearchgate.net

The ability to create unsymmetrical dendrimers by coupling different generations of azide- and alkyne-functionalized dendrons opens up possibilities for designing macromolecules with tailored properties for specific applications, such as drug delivery and nanoscale catalysis. koreascience.krresearchgate.net

| Dendron Generation | Reactants | Product | Yield (%) |

| G1 Azide Dendron | Azidopropylamine, Ethylenediamine, Methyl Acrylate | 2-D1 | High |

| G2 Azide Dendron | 2-D1, Ethylenediamine, Methyl Acrylate | 2-D2 | High |

| G3 Azide Dendron | 2-D2, Ethylenediamine, Methyl Acrylate | 2-D3 | High |

| G1 Alkyne Dendron | Propargylamine, Ethylenediamine, Methyl Acrylate | 1-D1 | High |

| G2 Alkyne Dendron | 1-D1, Ethylenediamine, Methyl Acrylate | 1-D2 | High |

| G3 Alkyne Dendron | 1-D2, Ethylenediamine, Methyl Acrylate | 1-D3 | High |

| G4 Alkyne Dendron | 1-D3, Ethylenediamine, Methyl Acrylate | 1-D4 | High |

| G2.2 Symmetric Dendrimer | 1-D2, 2-D2 | 3-G22 | 92 |

| G3.3 Symmetric Dendrimer | 1-D3, 2-D3 | 3-G33 | 90 |

| G2.3 Unsymmetrical Dendrimer | 1-D2, 2-D3 | 3-G23 | 88 |

| G3.2 Unsymmetrical Dendrimer | 1-D3, 2-D2 | 3-G32 | 89 |

Nanomaterial Surface Engineering

The surface properties of nanomaterials are critical to their function. 3-Azidopropylamine HCl serves as a key reagent for the surface engineering of various nanomaterials, enabling their integration into advanced functional systems.

Functionalization of Carbon-Based Nanomaterials (e.g., Carbon Nanodots, Carbon Onions, Glycographenes)

While the direct functionalization of carbon nanodots, carbon onions, and glycographenes with 3-azidopropylamine HCl is an emerging area of research, the broader field of carbon nanomaterial functionalization using azide chemistry is well-established. nih.gov The introduction of azide groups onto the surface of these materials paves the way for subsequent modifications via click chemistry, allowing for the attachment of a wide array of molecules to tailor their properties for specific applications, including bioimaging and sensor development.

Surface Modification of Silica (B1680970) Microspheres

The surface of silica microspheres can be readily modified to introduce reactive functional groups. While specific studies detailing the use of 3-azidopropylamine HCl for this purpose are not abundant, the general strategy of functionalizing silica surfaces with amino groups is a common practice. These amino groups can then be further reacted to introduce azide functionalities, preparing the microspheres for subsequent conjugation reactions. Commercially available azide-functionalized silica beads are a testament to the utility of this surface modification, enabling their use in various bioanalytical and biomedical applications through click chemistry.

Functionalization of Magnetotactic Bacteria

Research into the surface modification of magnetotactic bacteria has explored the introduction of azide groups to enable their use as targeted drug delivery vehicles or in bio-hybrid robotic systems. However, current studies have primarily focused on the metabolic incorporation of azide-containing sugars, such as 3-azido-D-alanine, into the bacterial cell wall. koreascience.kr The direct use of 3-azidopropylamine HCl for the surface functionalization of these bacteria has not been extensively reported.

Scaffolding and Conjugation for Functional Architectures

The ability of 3-azidopropylamine to act as a molecular linker is crucial for the construction of complex, functional architectures from individual molecular components.

Assembly of Porphyrin Building Blocks

In the field of supramolecular chemistry, 3-azidopropylamine has been utilized in the synthesis of glycolipid surfactants that can be conjugated to porphyrin molecules. nih.govmdpi.com Porphyrins are of significant interest due to their unique photophysical properties, making them ideal components for light-harvesting systems and photosensitizers in photodynamic therapy.

The synthesis involves the reaction of 3-azidopropylamine with ring-opened lactonic sophorolipids to create azide-terminated glycolipid surfactants. These surfactants are then attached to alkyne-functionalized porphyrins via the CuAAC click reaction. nih.govmdpi.com The resulting porphyrin-glycolipid conjugates can self-assemble into well-ordered structures, such as micelles or vesicles, creating functional architectures with potential applications in drug delivery and bio-inspired materials. researchgate.net The 3-azidopropylamine linker plays a critical role in bridging the hydrophilic glycolipid with the hydrophobic porphyrin, facilitating the self-assembly process.

Applications in Chemical Biology and Bioconjugation

Biomolecule Labeling and Conjugation

The ability to introduce an azide (B81097) handle onto biomolecules is a cornerstone of modern bioconjugation strategies. 3-Azido-propylamine HCl is a key reagent in this context, providing a straightforward method for imparting azide functionality to various biological macromolecules.

Functionalization of Peptides and Proteins

The chemical modification of peptides and proteins is crucial for studying their function, tracking their localization, and developing new therapeutics. This compound provides a tool for introducing an azide group, which then serves as a handle for subsequent "click" reactions. The primary amine of the linker can form a stable amide bond with the side chains of acidic amino acids (aspartic acid, glutamic acid) or the C-terminus of the polypeptide chain. This reaction is typically facilitated by carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Once the protein is "azide-functionalized," a wide variety of molecules, such as reporter tags (fluorophores), polyethylene (B3416737) glycol (PEG) chains for improving solubility, or small molecule drugs, can be attached via click chemistry. This approach allows for modular and efficient protein modification. nih.govnih.gov For example, a research application involves using azide-functionalized peptides to attach imaging agents or chelators for radionuclides in diagnostic and therapeutic applications. nih.gov

| Biomolecule Class | Functional Group Targeted | Coupling Chemistry | Resulting Modification |

| Peptides/Proteins | Carboxylic Acids (C-terminus, Asp, Glu) | Amide bond formation (e.g., using EDC) | Introduction of a terminal azide handle |

| Peptides/Proteins | N-terminal Glycine | Enzymatic (N-myristoyltransferase) | Site-specific N-terminal azide tagging researchgate.net |

Modification of Nucleic Acids (DNA, RNA, Oligonucleotides)

Labeling nucleic acids is fundamental for applications in diagnostics, genetic analysis, and molecular biology research. This compound can be used to incorporate an azide group into synthetic oligonucleotides. During solid-phase synthesis, the amine group can be coupled to the phosphate (B84403) backbone or to a modified nucleobase possessing a reactive carboxyl group.

Alternatively, solid supports functionalized with an azido (B1232118) linker can be used to synthesize oligonucleotides that bear a 3'-azide group. researchgate.net This 3'-modification not only provides a site for conjugation but can also enhance resistance to nuclease degradation. researchgate.net Once synthesized, these azide-modified oligonucleotides can be conjugated to a variety of molecules, including fluorophores for use as probes in fluorescence in situ hybridization (FISH) or real-time PCR, or biotin (B1667282) for affinity purification. idtdna.comglenresearch.com The click chemistry reaction provides a highly efficient and specific method for this postsynthetic labeling. idtdna.com

| Biomolecule Class | Modification Strategy | Coupling Chemistry | Resulting Modification |

| Nucleic Acids | Coupling to modified base or phosphate backbone | Amide or phosphoramidate (B1195095) linkage | Internal or terminal azide handle |

| Oligonucleotides | Synthesis on azide-functionalized solid support | Standard phosphoramidite (B1245037) chemistry | 3'-azido-alkyl-oligonucleotide researchgate.net |

Site-Specific Labeling Strategies

A significant challenge in bioconjugation is achieving modification at a single, defined site on a biomolecule to ensure homogeneity and preserve function. While traditional chemical labeling of native residues like lysine (B10760008) or cysteine can lead to heterogeneous products, strategies combining genetic engineering with bioorthogonal chemistry offer precise control. nih.gov

One advanced method involves genetic code expansion, where an unnatural amino acid containing an azide group (e.g., p-azido-L-phenylalanine) is incorporated into a protein at a specific site during translation. nih.govtue.nl Another enzymatic approach, known as PRIME (probe incorporation mediated by enzymes), uses an enzyme like lipoic acid ligase (LplA) to attach a picolyl azide derivative to a specific peptide recognition sequence genetically fused to the protein of interest. springernature.comnih.gov In both cases, the result is a protein with a single azide handle at a predetermined location. This azide is then available for a highly specific click reaction with an alkyne-modified probe, ensuring the production of a homogeneously labeled protein. While this compound is used in more traditional chemical approaches, these advanced techniques highlight the central role of the azide-alkyne cycloaddition in achieving site-specific labeling. nih.gov

Development of Biosensors and Bio-Imaging Probes

The unique reactivity of the azide group makes this compound a valuable building block for constructing sophisticated tools for detecting and visualizing biological processes.

Electrochemical Sensor Development

Electrochemical biosensors are devices that use a biological recognition element (e.g., enzyme, DNA) to detect a target analyte, transducing the binding event into a measurable electrical signal. The functionalization of electrode surfaces is critical to their construction. nih.govmdpi.com 3-Azido-propylamine can be used to modify electrode materials like indium tin oxide (ITO) or carbon-based electrodes that have been pre-functionalized with carboxylic acid groups. nih.gov

In a potential application, the amine group of 3-azido-propylamine would be covalently attached to the electrode surface, creating a layer of azide groups. A biorecognition molecule (such as a DNA probe or an enzyme) that has been separately modified with an alkyne group can then be "clicked" onto the electrode surface. This modular approach allows for the stable and oriented immobilization of biomolecules, which is a key factor in creating sensitive and reliable biosensors for a range of analytes, from neurotransmitters to specific nucleic acid sequences. kaist.ac.krmdpi.com

| Sensor Component | Role of this compound | Key Reaction | Potential Analyte |

| Electrode Surface | Surface functionalization to introduce azide groups | Amide bond formation with surface carboxyls | N/A |

| Biorecognition Element | Linker to attach alkyne-modified element to azide-functionalized surface | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | DNA, proteins, metabolites |

Fluorescent Probe Synthesis

Fluorescent probes are indispensable tools for visualizing molecules in cells and tissues. This compound can act as a linker in the synthesis of custom fluorescent probes. For instance, the amine group can be reacted with a fluorophore containing an activated ester (like an NHS ester) to form a stable amide bond. nih.gov This creates an azide-bearing fluorescent molecule.

This azide-functionalized fluorophore can then be used to label biomolecules that have been modified with an alkyne. This two-step strategy is highly versatile, allowing researchers to attach a wide range of fluorescent dyes to different biological targets. rsc.org This method is central to creating probes for fluorescence microscopy, flow cytometry, and in-gel fluorescence detection assays. rsc.orgresearchgate.net

| Probe Component 1 | Probe Component 2 | Role of this compound | Application |

| Fluorophore (e.g., BODIPY, Cy5) | Biomolecule (e.g., peptide, oligonucleotide) | Acts as a linker to connect the two components via amine and azide reactivity | Cellular imaging, in-gel fluorescence rsc.org |

| Alkyne-modified biomolecule | Azide-functionalized fluorophore | Used to synthesize the azide-functionalized fluorophore | Click chemistry-based labeling of biomolecules rsc.org |

Carbohydrate Chemistry and Glycoconjugate Synthesis

The study of carbohydrate interactions is fundamental to understanding many biological processes. This compound serves as a critical building block for creating complex glycoconjugates and multivalent structures to probe these interactions.

Dendrimers are highly branched, monodisperse macromolecules that offer a precise, three-dimensional architecture. nih.gov Glycodendrimers, which have carbohydrates displayed on their surface, are powerful tools for studying carbohydrate-protein interactions. The synthesis of these complex structures often relies on efficient and high-yield reactions like click chemistry. researchgate.netnih.gov

In this context, azido-functionalized mannopyranoside derivatives are key components for attachment to multivalent scaffolds. researchgate.net These derivatives can be synthesized and then "clicked" onto a core structure that has been functionalized with alkyne groups. The process typically involves a convergent or divergent synthetic strategy. nih.gov For instance, research has demonstrated the use of copper-catalyzed click cycloaddition to attach azido mannopyranoside derivatives to propargylated (alkyne-bearing) scaffolds of varying sugar densities. researchgate.net This modular approach allows for the precise construction of mannosylated dendrimers with controlled valency and spacing, which are essential for creating effective inhibitors of pathogenic lectins, such as those found on E. coli. researchgate.netnih.gov The azide group, often introduced via a linker derived from a molecule like 3-azido-propylamine, is crucial for the final conjugation step that builds the dendrimer. researchgate.net

The interactions between single carbohydrates and their protein receptors (lectins) are often weak. thermofisher.com Biological systems overcome this by employing multivalency, where multiple carbohydrates are presented simultaneously, leading to a significant increase in binding avidity. nih.gov Glycodendrimers and other multivalent scaffolds are excellent synthetic tools to mimic this "glycoside cluster effect" and study these interactions. nih.gov

The azido group is instrumental in synthesizing these multivalent probes. For example, peptide scaffolds containing unnatural, azido-modified amino acids can be synthesized and then conjugated with various sugar moieties. Studies have used this approach to create mono-, di-, tri-, and tetravalent glycopeptide structures on microarrays to probe interactions with lectins like Concanavalin A (ConA), a mannose-binding protein. researchgate.net The results from such studies demonstrate a clear multivalency effect, where higher valency leads to significantly stronger binding signals.

| Valency | Relative Fluorescence Intensity (Binding to ConA) | Fold Increase (vs. Monovalent) |

| Monovalent | Baseline | 1x |

| Divalent | Up to 10-fold increase | ~10x |

| Trivalent | Up to 20-fold increase | ~20x |

| Tetravalent | Similar to trivalent | ~20x |

Table 1: Illustrative data showing the effect of multivalency on the binding of α-Mannopyranoside structures to the lectin Concanavalin A, as measured by fluorescence intensity on a microarray. The multivalent structures are assembled using azide-functionalized components. Data is based on findings reported in multivalent interaction studies. researchgate.net

Support for Biological Assays and Affinity Matrices

The immobilization of biomolecules onto solid supports is a cornerstone of many modern biological assays and purification techniques. This compound can be used to functionalize these supports, introducing a bioorthogonal azide handle for the specific capture of target molecules.

Affinity chromatography relies on the covalent attachment of a specific ligand to a solid, porous matrix. thermofisher.com Activated supports like Affi-Gel, which is an N-hydroxysuccinimide (NHS)-activated agarose (B213101) gel, are designed to react with primary amines. bio-rad.combio-rad.com

This compound, with its primary amine group, can be readily immobilized onto such supports. The amine group attacks the NHS ester on the agarose matrix, forming a stable, covalent amide bond. bio-rad.comcytivalifesciences.com.cn This reaction effectively tethers the azido-propyl group to the solid support. The resulting azide-functionalized matrix is a versatile platform for "clicking" any alkyne-modified molecule of interest, such as proteins, peptides, or small molecules, creating a custom affinity matrix. researchgate.net This two-step approach offers high specificity and efficiency, as the click chemistry reaction is bioorthogonal and proceeds under mild, aqueous conditions. researchgate.net

Microarray technology allows for the simultaneous analysis of thousands of molecular interactions on a miniaturized solid surface. nih.govbio-rad.com A key requirement is the stable and specific immobilization of probes (e.g., DNA, proteins, or glycans) onto the surface.

The azide functionality is well-suited for this application. Glass slides can be surface-modified using silane (B1218182) chemistry, for example with 3-azidopropyltrimethoxysilane, to create a layer of reactive azide groups. jove.com Alternatively, a surface with available reactive groups can be treated with this compound. Probes that have been modified with a terminal alkyne can then be irreversibly "clicked" onto the azide-functionalized surface. jove.com This CuAAC-based immobilization strategy is highly efficient and creates a stable triazole linkage, which is resistant to oxidation and reduction, ensuring the robustness of the microarray through various incubation and washing steps. jove.com

Folate receptors are glycoproteins that are frequently overexpressed on the surface of various cancer cells compared to normal cells. researchgate.net This differential expression makes them an attractive target for delivering therapeutic agents specifically to tumors. Folic acid (FA) can be used as a targeting ligand to guide drug-loaded nanoparticles or conjugates to these cancer cells. researchgate.netresearchgate.net

To attach folic acid to a delivery system without compromising its ability to bind to the receptor, it is often modified with a linker. This compound is used for this purpose. In a typical reaction, a carboxylic acid group on folic acid is activated, often with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form an NHS ester. researchgate.net The primary amine of 3-azido-propylamine is then added, which reacts with the activated ester to form a stable amide bond. This process yields an azide-functionalized folic acid molecule. researchgate.net This derivative can then be attached to an alkyne-modified nanoparticle or drug via a highly efficient CuAAC click reaction, creating a targeted delivery system. researchgate.net

| Step | Reactants | Reagents | Product | Yield |

| 1. Activation | Folic Acid | NHS, DCC in DMSO with Triethylamine | Folic Acid-NHS ester | - |

| 2. Coupling | Folic Acid-NHS ester, 3-Azido-propylamine | - | Azido-Folic Acid | 72% |

Table 2: Summary of a synthetic scheme for producing azide-functionalized folic acid for receptor targeting applications. The primary amine on 3-azido-propylamine couples with the activated folic acid to introduce the terminal azide group needed for subsequent click chemistry conjugation. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 3-azidopropylamine, ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of the protons and carbon atoms within the molecule.

In the ¹H NMR spectrum of 1-azido-3-aminopropane, the protons on the carbon adjacent to the azide (B81097) group (CH₂N₃) typically show a chemical shift around 3.33 ppm. researchgate.net The protons of the central methylene (B1212753) group (-CH₂-) and the methylene group adjacent to the amine (-CH₂NH₂) also exhibit characteristic signals, allowing for unambiguous assignment of the molecular structure. researchgate.netresearchgate.net The formation of derivatives, such as through reactions involving the amine group, leads to predictable changes in the NMR spectrum, confirming the success of the chemical transformation. For instance, the conversion of the amine to a ureido group results in shifts in the adjacent proton signals. researchgate.net

Furthermore, NMR spectroscopy is a powerful tool for kinetic analysis and mechanistic studies. Continuous ¹³C NMR-based assays have been employed to monitor the progress of reactions like the Staudinger ligation, a key transformation of azides. nih.gov By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic parameters can be determined. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 3-Azidopropylamine and a Derivative Data compiled from scientific literature. researchgate.netresearchgate.net

| Compound/Fragment | Protons | Chemical Shift (δ, ppm) | Solvent |

| 1-Azido-3-aminopropane | -CH₂N₃ | 3.33 | CDCl₃ |

| 1-Azido-3-aminopropane | -CH₂CH₂CH₂- | 1.81 | CDCl₃ |

| 1-Azido-3-aminopropane | -CH₂NH₂ | 2.76 | CDCl₃ |

| Ureido Azide Derivative | -CH(CH₃)- | 1.08 | D₂O |

| Ureido Azide Derivative | -NH-CH₂- | 3.09 | D₂O |

Infrared (IR) Spectroscopic Analysis of Azide Functional Groups

Infrared (IR) spectroscopy is particularly well-suited for the characterization of the azide functional group (-N₃) due to its strong and distinctive absorption bands. The azide group gives rise to a prominent antisymmetric stretching vibration (νₐₛ) that appears in a relatively clear region of the IR spectrum, typically between 2000 and 2200 cm⁻¹. researchgate.net This intense absorption serves as a reliable diagnostic marker for the presence of an azide in a molecule. researchgate.netugent.be

The exact position of the azide antisymmetric stretch is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding. nih.govaip.org For example, the azide band in an aqueous solution is observed at a higher frequency (e.g., 2124.1 cm⁻¹ for an azido-nucleoside) compared to its position in a less polar, aprotic solvent like tetrahydrofuran (B95107) (THF) (2111.5 cm⁻¹). nih.gov This shift is attributed to hydrogen bonding interactions between water molecules and the azide group. nih.gov

In addition to the strong antisymmetric stretch, a weaker symmetric stretching vibration (νₛ) can be observed for the azide group, typically in the range of 1200-1330 cm⁻¹. researchgate.net The analysis of these vibrational modes provides insight into the electronic structure and bonding within the azide moiety.

Table 2: Characteristic IR Frequencies for the Azide Functional Group Data compiled from multiple studies on organic azides. researchgate.netnih.govaip.orgresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Antisymmetric Stretch (νₐₛ) | 2000 - 2250 | Strong, Sharp | Position is solvent-dependent; shifts to higher frequency in protic/H-bonding solvents. |

| Symmetric Stretch (νₛ) | 1200 - 1330 | Weak to Medium | Not always as prominent as the antisymmetric stretch. |

| Bending Mode (δ) | ~600 - 700 | Weak to Medium | Can be influenced by molecular conformation. |

Ultrafast Vibrational Spectroscopy Studies of Azides

To probe the dynamics of the azide group on extremely short timescales, researchers employ ultrafast spectroscopic techniques such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy. rsc.orgnih.gov These methods provide a window into processes that occur on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales, such as vibrational energy relaxation, solvent-solute interactions, and the initial steps of photochemical reactions. acs.orgnih.govnih.gov

Ultrafast studies on aryl azides have shown that upon UV photoexcitation, the molecule is promoted to an excited singlet state with a lifetime of only hundreds of femtoseconds. acs.orgnih.govacs.org This state rapidly decays, leading to the formation of a singlet nitrene intermediate. acs.org

2D-IR spectroscopy reveals how the azide's vibrational frequency fluctuates over time due to its interactions with the surrounding solvent molecules. rsc.org Studies have demonstrated a striking difference in the spectral diffusion dynamics between neutral organic azides and charged inorganic azides in ionic liquids. Organic azides exhibit spectral diffusion on a timescale of 2-4 picoseconds, whereas inorganic azides show much slower dynamics (>40 ps), suggesting distinct solvation structures for the two types of solutes. rsc.org In aqueous solutions, both organic and inorganic azides show spectral diffusion with a time constant of about 2 picoseconds, reflecting the rapid making and breaking of hydrogen bonds between water and the azide. rsc.orgnih.gov

Table 3: Timescales of Dynamic Processes for Azides from Ultrafast Spectroscopy Findings from various ultrafast spectroscopy studies. rsc.orgnih.govacs.orgnih.govacs.org

| Process | Molecule Type | Technique | Observed Timescale |

| Excited State Decay | Aryl Azides | Femtosecond UV/Vis | Hundreds of femtoseconds |

| Vibrational Cooling | para-Biphenylnitrene | Femtosecond UV/Vis | 11 picoseconds |

| Spectral Diffusion | Organic Azides in Ionic Liquids | 2D-IR | 2 - 4 picoseconds |

| Spectral Diffusion | Inorganic Azides in Ionic Liquids | 2D-IR | > 40 picoseconds |

| Coherent Energy Exchange | Diphenylphosphoryl Azide | 2D-IR | ~2 picoseconds |

Investigation of Reaction Mechanisms for Azide-Based Transformations

Understanding the reaction mechanisms of azides is crucial for their application in organic synthesis and chemical biology. A prominent example is the Staudinger reaction and its variant, the Staudinger ligation, which transforms an azide into an amine or an amide. ysu.amwikipedia.org

Mechanistic studies have elucidated the key steps of this transformation. The reaction is initiated by the nucleophilic attack of a phosphine (B1218219) on the terminal nitrogen atom of the azide. ysu.amorganic-chemistry.org This step forms a linear phosphazide (B1677712) intermediate. ysu.am In the classical Staudinger reaction, this intermediate loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). Subsequent hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide. organic-chemistry.org

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Methodologies for Derivatives

The advancement of applications for 3-Azido-propylamine HCl hinges on the continued development of new synthetic methods to create a diverse range of derivatives. A common and straightforward synthesis of the parent compound, 3-Azido-propylamine, involves the reaction of 3-chloropropylamine (B7771022) hydrochloride with sodium azide (B81097) in water. rsc.orgresearchgate.net Another approach uses 3-bromopropylamine hydrobromide with sodium azide. rsc.org These methods provide the foundational molecule for further derivatization.

Future research is focused on expanding the library of 3-Azido-propylamine derivatives through more sophisticated and efficient synthetic strategies. The primary amine serves as a key reaction site for creating new molecules. For instance, it can be reacted with dansyl chloride to produce fluorescent derivatives like 3-azido-1-N-dansylpropylamine, which can be used for imaging and tracking. rsc.org Similarly, the amine group can be used to functionalize bismethylolpropionic acid (bis-MPA) monomers, which are then used to build high-generation dendrimers. sigmaaldrich.com

The development of novel methodologies also includes protecting group strategies, such as Boc-protection of the amine, which allows for selective reactions at the azide terminus before revealing the amine for subsequent modifications. researchgate.net The amine group's high reactivity towards activated esters (like NHS esters) or its use in peptide synthesis with activating agents (such as HBTU and HOBt) allows for its conjugation to a wide array of molecules, thereby introducing an azide handle for further functionalization via click chemistry. lumiprobe.com

| Starting Material | Reagents | Product | Application of Product |

|---|---|---|---|

| 3-chloropropylamine hydrochloride | Sodium Azide | 3-Azido-propylamine | Precursor for derivatives |

| 3-Azido-propylamine | Dansyl Chloride | 3-azido-1-N-dansylpropylamine | Fluorescent labeling |

| 3-Azido-propylamine | Bismethylolpropionic acid (bis-MPA) | Azide-functionalized dendrons | Dendrimer synthesis |

| 3-Azido-propylamine | Activated Esters (e.g., NHS esters) | Azide-labeled molecules | Bioconjugation |

Integration into Advanced Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The unique structure of 3-Azido-propylamine makes it an ideal candidate for integration into advanced MCR systems, particularly isocyanide-based MCRs like the Ugi and Passerini reactions. walisongo.ac.idresearchgate.net

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org While the Passerini reaction itself does not directly involve an amine, its successor, the Ugi reaction , is a four-component reaction that incorporates an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govwalisongo.ac.id

The primary amine of 3-Azido-propylamine can serve as the amine component in the Ugi reaction. The reaction typically begins with the condensation of the amine and the carbonyl compound to form an imine, which then reacts with the isocyanide and carboxylic acid. nih.gov By using 3-Azido-propylamine, the resulting complex molecular scaffold will inherently contain a terminal azide group. This azide functionality serves as a versatile handle for post-MCR modifications, allowing the product to be easily conjugated to other molecules or materials using click chemistry. This two-stage approach—using an MCR to build molecular complexity and then using click chemistry for further functionalization—is a powerful strategy in drug discovery and materials science.

Exploration in New Functional Materials and Sensing Paradigms

The dual functionality of 3-Azido-propylamine makes it a valuable building block for the synthesis of novel functional materials. chemimpex.com Its ability to participate in both standard amine-based reactions and azide-based click chemistry allows for the construction of complex and highly functionalized polymers and nanomaterials.

In materials science, 3-Azido-propylamine is used to develop functionalized polymers with unique properties like improved adhesion or chemical resistance. chemimpex.com For example, it has been used to functionalize monomers for the creation of high-generation dendrimers and to create clickable zinc tetraphenylporphyrin (B126558) scaffolds for applications in photodynamic therapy. sigmaaldrich.com The amine group can be used to incorporate the molecule into a polymer backbone or attach it to a surface, while the azide group remains available for subsequent "clicking" on of other functionalities. For instance, it is used in the preparation of perylenediimide derivatives, which are valuable in click chemistry applications. fishersci.pt

In the realm of chemical sensing, the development of highly selective and sensitive sensors is crucial. While direct applications of 3-Azido-propylamine in sensors are an emerging area, its functional groups are well-suited for this purpose. The amine group can be used to anchor the molecule to a sensor surface, such as a gold nanoparticle or a carbon nanotube. The azide group can then be used as a reactive site to capture specific analytes via click chemistry or to attach reporter molecules like fluorophores. This modular approach could be used to design sensors for a wide range of targets, from biological molecules to environmental pollutants. The development of sensing materials often relies on creating surfaces with specific chemical properties, such as hydrogen-bond acidic polymers used for detecting chemical warfare agents, a field where functionalized building blocks are essential. mdpi.com

| Application Area | Role of 3-Azido-propylamine | Example |

|---|---|---|

| Polymer Chemistry | Functional monomer/crosslinker | Synthesis of azide-pendant linear functional PEG derivatives rsc.org |

| Dendrimer Synthesis | Azide-functionalization of dendrons | PAMAM dendrimers researchgate.net |

| Biomedical Materials | Functionalization of scaffolds | Clickable zinc tetraphenylporphyrin for photodynamic therapy sigmaaldrich.com |

| Chemical Sensing | Surface modification and probe attachment | Anchoring to sensor surfaces via amine, with azide for analyte capture |

Advancements in Bio-Orthogonal Chemical Tool Development

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bio-orthogonal chemistry due to its small size, stability, and unique reactivity in specific "click" reactions. nih.gov 3-Azido-propylamine serves as a fundamental tool for introducing this essential functional group into biological molecules. vectorlabs.com

The amine functionality of 3-Azido-propylamine allows it to be readily conjugated to biomolecules. For example, it can form stable amide bonds with carboxylic acid groups on proteins or other biomolecules, often facilitated by activators like EDC or DCC. vectorlabs.com Once attached, the azide group acts as a chemical handle for a variety of bio-orthogonal ligations:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.compcbiochemres.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the cytotoxicity of copper catalysts in living cells, SPAAC utilizes strained cyclooctynes (e. g. , DBCO, BCN) that react rapidly with azides without the need for a metal catalyst. vectorlabs.comresearchgate.net

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming an amide bond. It was one of the first bio-orthogonal reactions developed. nih.govvectorlabs.com

These reactions enable researchers to label proteins, glycans, lipids, and nucleic acids for various applications, including cellular imaging and proteomics. nih.gov The development of new trivalent platforms for "triple click chemistry" further highlights the modular power of using azide and alkyne moieties for creating complex, highly functionalized molecules for drug development and bioengineering. sciencedaily.comeurekalert.orgbionity.com By providing a simple and efficient way to install the azide handle, 3-Azido-propylamine is a key enabler for the advancement of these powerful bio-orthogonal tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Azido-propylamine HCl, and how do reaction parameters affect yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-azidopropylamine with HCl under reflux (90°C, 14 hours) yields the hydrochloride salt . Another approach involves reacting 3-azidopropylamine with chloroformate-activated carboxylic acids in THF at 45°C under argon, achieving 62–68% yields after recrystallization (e.g., Et₂O/pentane) . Key factors include inert atmosphere (to prevent azide degradation), temperature control, and purification via solvent extraction or chromatography.

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure (e.g., δ 3.45 ppm for azide-adjacent CH₂ in CDCl₃) .

- Elemental Analysis : Validates purity (e.g., C: 42.3%, H: 3.94%, N: 27.4% for derivatives) .

- Mass Spectrometry (MS) : Detects molecular ion peaks and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Store under argon at 2–8°C in amber vials. Avoid repeated freeze-thaw cycles, as this may degrade the azide group . Solutions should be prepared fresh or aliquoted and frozen at <-20°C for short-term use .

Advanced Research Questions

Q. What strategies optimize conjugation efficiency of this compound to carboxylic acid-containing biomolecules?

- Methodological Answer :

- Coupling Agents : Use HATU or BOP with DIPEA in anhydrous DMF to activate carboxylic acids, achieving >90% yield in amide bond formation .

- Protection-Deprotection : Protect labile groups (e.g., benzoyl for catechols) to prevent side reactions .

- Purification : Remove unreacted azide via size-exclusion chromatography or dialysis. Monitor reaction progress by TLC or HPLC .

Q. How can competing side reactions be minimized in copper-free click chemistry applications?

- Methodological Answer :

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives to avoid copper catalysts. Optimize pH (6.5–7.5) and temperature (25–37°C) to enhance reaction kinetics .

- Quenching Agents : Add sodium ascorbate or EDTA to scavenge residual metal ions that may degrade azides .

- Inert Conditions : Conduct reactions under argon to prevent azide oxidation .

Q. What purification techniques resolve challenges in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for polar intermediates .

- Recrystallization : Select solvents with contrasting solubility (e.g., Et₂O for polar byproducts, pentane for non-polar impurities) .

- Distillation : For volatile impurities, employ short-path distillation under reduced pressure .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for this compound conjugates?

- Methodological Answer : Variability often arises from:

- Reagent Purity : Use ≥95% pure starting materials; azide degradation during storage reduces yields .

- Coupling Conditions : HATU outperforms EDC/NHS in anhydrous environments but may require stricter temperature control .

- Analytical Calibration : Cross-validate yields via NMR integration against internal standards (e.g., 1,3,5-trimethoxybenzene) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro